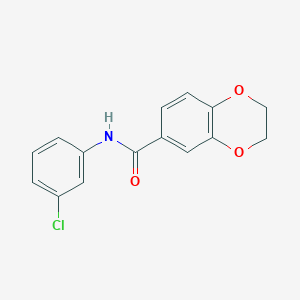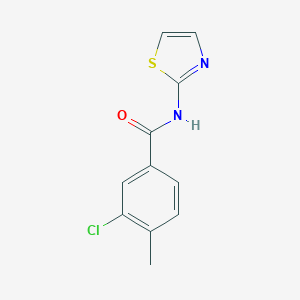![molecular formula C13H11ClN2O2S B251755 N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide, also known as CMF, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMF is a member of the thiourea family of compounds and has been shown to possess a variety of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research where N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has shown promise is in the treatment of bacterial infections. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways in cells. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of several protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have several interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time without significant degradation.
One of the limitations of using N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its effects. Additionally, N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
Orientations Futures
There are several areas of research that could be pursued in the future with regards to N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide. One area of interest is in the development of more specific inhibitors of the enzymes and signaling pathways that N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide targets. This could lead to more effective cancer treatments with fewer side effects.
Another area of research that could be explored is the use of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide in combination with other drugs. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, and further research could lead to the development of more effective combination therapies.
Finally, more research is needed to fully understand the mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide. This could lead to the development of more targeted and effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with furan-2-carboxamide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions and can be completed in a few hours. The resulting product is then purified by recrystallization or chromatography.
Propriétés
Formule moléculaire |
C13H11ClN2O2S |
|---|---|
Poids moléculaire |
294.76 g/mol |
Nom IUPAC |
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-9(14)4-2-5-10(8)15-13(19)16-12(17)11-6-3-7-18-11/h2-7H,1H3,(H2,15,16,17,19) |
Clé InChI |
MBXZUTXCRPVCBX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CO2 |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)